molecular formula C22H23FN4 B1680565 Revaprazan CAS No. 199463-33-7

Revaprazan

Cat. No.: B1680565
CAS No.: 199463-33-7
M. Wt: 362.4 g/mol
InChI Key: LECZXZOBEZITCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Revaprazan, known by its trade name Revanex, is a drug that reduces gastric acid secretion and is primarily used for the treatment of gastritis. It acts as an acid pump antagonist, specifically a potassium-competitive acid blocker. This compound is approved for use in South Korea but is not approved in Europe or the United States .

Mechanism of Action

Target of Action

Revaprazan, also known by the trade name Revanex, is primarily targeted at reducing gastric acid secretion . It acts as an acid pump antagonist, specifically a potassium-competitive acid blocker (P-CAB) . The primary target of this compound is the gastric H+,K±ATPase (proton pump), which is the key therapeutic target for ulcer diseases such as gastric ulcers, duodenal ulcers, and gastroesophageal reflux disease (GERD) .

Mode of Action

This compound works by reversibly inhibiting the gastric H+,K±ATPase by competing with the K+ on the luminal surface . This action provides a faster onset and longer duration of action than conventional proton pump inhibitors (PPIs) . It’s worth noting that the interaction mechanisms of this compound were studied by induced-fit docking, molecular dynamics, and MM/GBSA binding free energy calculation methods .

Biochemical Pathways

This compound’s anti-inflammatory action against Helicobacter pylori-induced COX-2 expression is achieved by inactivating Akt signaling . Infection of AGS cells with H. pylori induces significant up-regulation of COX-2 in time- and concentration-dependent manners, which is mediated by Akt phosphorylation .

Pharmacokinetics

It’s known that this compound is metabolized to inactive metabolites mainly by cytochrome p450 (cyp)3a4 and to some extent by cyp2b6, cyp2c19, cyp2d6, and sult2a1 . A mass balance study showed that 59% of the orally administered radioactivity was recovered in urine as metabolites and in an unchanged form, indicating extensive metabolism .

Result of Action

The molecular and cellular effects of this compound’s action include significant anti-inflammatory actions on H. pylori infection beyond acid suppression . This compound treatment significantly inhibits IkappaB-alpha degradation as well as Akt inactivation, resulting in attenuation of H. pylori-induced COX-2 expression . An additional rescuing action of this compound against H. pylori-induced cytotoxicity has been noted .

Action Environment

Preparation Methods

Synthetic Routes and Reaction Conditions

Revaprazan is synthesized through a series of chemical reactions involving the formation of its core structure, which includes a pyrimidine ring and a tetrahydroisoquinoline moiety. The synthetic route typically involves the following steps:

    Formation of the Pyrimidine Ring: This step involves the reaction of appropriate starting materials to form the pyrimidine ring.

    Introduction of the Tetrahydroisoquinoline Moiety:

    Final Assembly: The final step involves the assembly of the complete this compound molecule through coupling reactions and purification steps.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Reactions: Conducting the chemical reactions in large reactors under controlled conditions.

    Purification: Using techniques such as crystallization, filtration, and chromatography to purify the final product.

    Quality Control: Ensuring the final product meets the required specifications through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Revaprazan undergoes various chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include:

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution Reagents: Such as halogens and alkylating agents.

Major Products Formed

The major products formed from the chemical reactions of this compound include various derivatives with modified functional groups, which can have different pharmacological properties.

Scientific Research Applications

Clinical Efficacy

1. Treatment of Gastric Ulcers

A Phase III clinical trial assessed Revaprazan's efficacy in healing gastric ulcers compared to omeprazole. The study involved 292 patients randomized to receive either 200 mg of this compound or 20 mg of omeprazole daily for 4 to 8 weeks. Results indicated similar cumulative healing rates: 93.0% for this compound and 89.6% for omeprazole, demonstrating its effectiveness as a treatment option for gastric ulcers .

2. Inhibition of Gastric Acid Secretion

A study conducted on healthy male volunteers evaluated the inhibitory effect of this compound on gastric acid secretion. Participants received doses of 100, 150, or 200 mg daily for seven days. The findings revealed that this compound significantly increased intragastric pH levels, indicating its rapid and effective antisecretory action . The drug's pharmacokinetics showed rapid absorption and elimination, further supporting its potential as a therapeutic agent for acid-related diseases.

Comparative Studies

1. Matched Case-Control Studies

This compound has been compared with rabeprazole in matched case-control studies focusing on endoscopic submucosal dissection (ESD)-induced ulcers. In one study, both treatments demonstrated similar safety and efficacy profiles, with high healing rates observed in patients receiving either medication . This suggests that this compound could be a viable alternative to existing PPIs.

2. Anti-inflammatory Properties

Research indicates that this compound may also exert anti-inflammatory effects by regulating COX-2 expression in Helicobacter pylori-infected cells. This property could enhance its therapeutic profile beyond mere acid suppression, potentially addressing inflammation associated with H. pylori infections .

Pharmacological Insights

This compound's mechanism of action involves the selective inhibition of gastric acid secretion without the common side effects associated with long-term PPI use, such as increased risk of gastrointestinal infections or bone density loss. Its ability to normalize serum gastrin levels rapidly also distinguishes it from traditional PPIs .

Summary Table of Clinical Findings

Study TypeComparison DrugSample SizeHealing Rate (%)Key Findings
Phase III TrialOmeprazole292This compound: 93.0%Similar efficacy in healing gastric ulcers
Cross-Over Study-30-Significant increase in intragastric pH
Matched Case-Control StudyRabeprazole60This compound: 97%Comparable safety and efficacy profiles
Anti-inflammatory Study---Reduced COX-2 expression in H. pylori infection

Comparison with Similar Compounds

Revaprazan is part of a class of drugs known as potassium-competitive acid blockers (P-CABs). Similar compounds in this class include:

Compared to these similar compounds, this compound is unique in its specific chemical structure and its approval status in South Korea. It offers an alternative treatment option for patients with acid-related disorders, particularly in regions where it is approved for use.

Biological Activity

Revaprazan, also known as YH1885, is a novel reversible proton pump inhibitor (PPI) that has gained attention for its unique mechanism and efficacy in managing gastric acid-related disorders. This article provides an in-depth examination of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions by reversibly inhibiting the H+/K+-ATPase enzyme, which is crucial for gastric acid secretion. It binds to the potassium-binding site of the proton pump, leading to a reduction in acid production. This mechanism is distinct from traditional PPIs, which irreversibly bind to the pump .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has a low oral bioavailability due to first-pass metabolism and poor water solubility. In animal studies, it demonstrated rapid absorption and elimination, with significant effects on intragastric pH observed within hours of administration .

Table 1: Pharmacokinetic Properties of this compound

ParameterValue
Molecular Weight398.9 g/mol
CAS No.178307-42-1
Solubility (DMSO)16 mg/mL (40.11 mM)
BioavailabilityLow
Absorption TimeRapid

Clinical Efficacy

This compound has been subjected to various clinical trials to evaluate its efficacy compared to other PPIs like omeprazole. A Phase III clinical trial involving 292 subjects showed that this compound had comparable cumulative healing rates for gastric ulcers when compared to omeprazole, with rates of 93.0% and 89.6%, respectively (p = 0.3038) .

Case Study: INR Levels in Patients on Warfarin

A study investigated the impact of this compound on patients taking warfarin, focusing on its effect on International Normalized Ratio (INR) levels. The results indicated that patients receiving this compound experienced a significant decrease in INR compared to those on omeprazole:

  • This compound Group : Median INR decreased from 1.99 to 1.2 (p < 0.001)
  • Omeprazole Group : No significant change in INR levels

This suggests that this compound may interact with warfarin metabolism, potentially enhancing anticoagulant effects .

Table 2: Comparison of INR Changes in Patients

GroupPre-treatment INRPost-treatment INRChange (%)p-value
This compound1.991.2-39.5%<0.001
Omeprazole2.162.160%>0.05

Safety Profile

The safety profile of this compound has been evaluated in multiple studies with findings indicating it is well-tolerated among patients with duodenal ulcers and other acid-related conditions . Adverse events reported were similar to those seen with other PPIs.

Properties

IUPAC Name

N-(4-fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4/c1-14-15(2)24-22(25-19-10-8-18(23)9-11-19)26-21(14)27-13-12-17-6-4-5-7-20(17)16(27)3/h4-11,16H,12-13H2,1-3H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECZXZOBEZITCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2CCN1C3=NC(=NC(=C3C)C)NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870216
Record name N-(4-Fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199463-33-7
Record name Revaprazan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199463-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Revaprazan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199463337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Revaprazan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16308
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-(4-Fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REVAPRAZAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P184180P5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Revaprazan
Reactant of Route 2
Reactant of Route 2
Revaprazan
Reactant of Route 3
Reactant of Route 3
Revaprazan
Reactant of Route 4
Reactant of Route 4
Revaprazan
Reactant of Route 5
Reactant of Route 5
Revaprazan
Reactant of Route 6
Reactant of Route 6
Revaprazan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.